![molecular formula C13H10Cl2N2O2S B14427890 4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline CAS No. 79226-40-7](/img/structure/B14427890.png)
4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes chloro, nitro, and sulfanyl groups attached to an aniline base. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acetylation of 2-nitroaniline followed by chlorination . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted aniline compounds.
Scientific Research Applications
4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline involves its interaction with specific molecular targets and pathways. The presence of chloro and nitro groups allows the compound to participate in various chemical reactions, potentially affecting biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Used in the synthesis of pesticides and fungicides.
4-Chloro-2-nitrotoluene: Utilized in the production of dyes and pigments.
2-Chloro-5-nitrophenol: Another chlorinated nitrophenol with similar applications in chemical synthesis.
Uniqueness
4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
79226-40-7 |
|---|---|
Molecular Formula |
C13H10Cl2N2O2S |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
4-chloro-2-(2-chloro-4-nitrophenyl)sulfanyl-N-methylaniline |
InChI |
InChI=1S/C13H10Cl2N2O2S/c1-16-11-4-2-8(14)6-13(11)20-12-5-3-9(17(18)19)7-10(12)15/h2-7,16H,1H3 |
InChI Key |
VHBGKWDWVNFEBN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


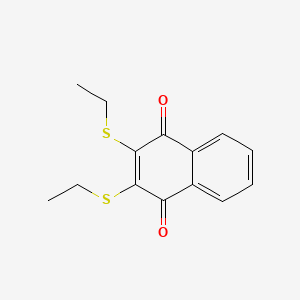

![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
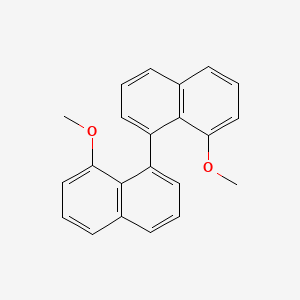
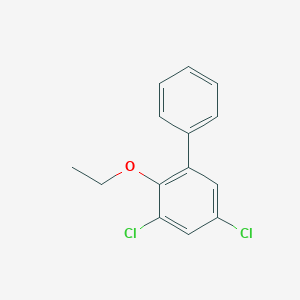
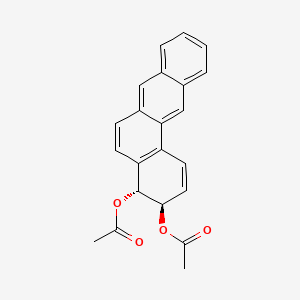
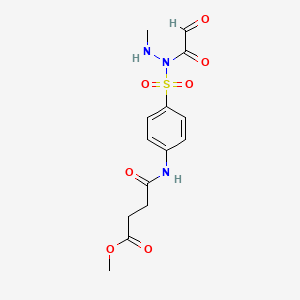

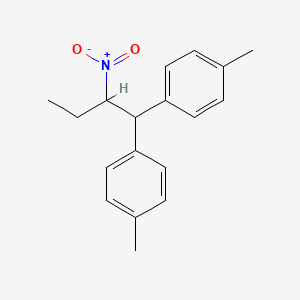
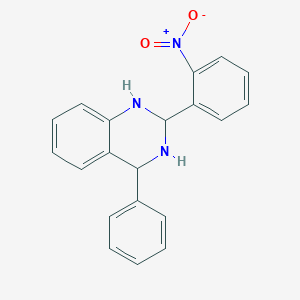
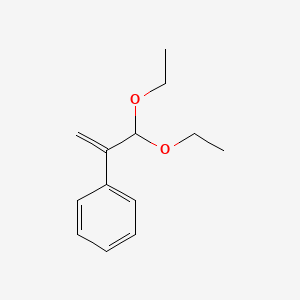
![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)

